Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 24755-82-6
VCID: VC1971840
InChI: InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

CAS No.: 24755-82-6

Cat. No.: VC1971840

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate - 24755-82-6

Specification

CAS No. 24755-82-6
Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Standard InChI Key VXWYTPARKVGWFX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2

Introduction

Chemical Properties and Structural Information

Basic Identification

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives. It is identified by the following properties:

PropertyValue
CAS Number24755-82-6
Molecular FormulaC₁₃H₁₁ClN₂O₂
Molecular Weight262.69 g/mol
IUPAC NameEthyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Synonyms5-Pyrimidinecarboxylic acid, 4-chloro-2-phenyl-, ethyl ester; Ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate
Melting Point130-131°C

The compound was first registered in chemical databases in 2005 and has been subject to periodic updates, with the most recent modification dated April 5, 2025 .

Structural Features

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate possesses a distinctive chemical structure characterized by:

  • A pyrimidine core (six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3)

  • A chloro substituent at the 4-position

  • A phenyl group at the 2-position

  • An ethyl ester functional group (ethoxycarbonyl) at the 5-position

This structural configuration contributes significantly to its chemical reactivity and biological properties. The compound can be represented by the following identifiers:

Structural IdentifierValue
InChIInChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyVXWYTPARKVGWFX-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2

The chlorine atom at position 4 serves as a potential site for nucleophilic substitution reactions, making the compound valuable in creating diverse derivatives .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can be achieved through several methods, with the most common approaches being:

Direct Esterification

One primary synthetic route involves the reaction of 4-chloro-2-phenylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction facilitates the formation of the ester linkage at the 5-position of the pyrimidine ring.

Cyclization Approach

Another method involves the cyclization of appropriately substituted precursors to form the pyrimidine ring with the desired substituents. This typically includes:

  • Condensation of benzamidine with ethyl 4-chloroacetoacetate

  • Subsequent ring closure to form the pyrimidine skeleton

  • Final functionalization to introduce the ethyl ester group at the 5-position

Reaction Conditions

The synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate typically requires specific reaction conditions:

ParameterCondition
TemperatureReflux conditions (typically 80-120°C)
SolventPolar aprotic solvents (DMF, DMSO)
BaseTriethylamine or other tertiary amines
Reaction Time3-12 hours (conventional methods)
PurificationRecrystallization or column chromatography

The microwave-assisted synthesis has emerged as an efficient alternative to traditional methods, offering reduced reaction times and improved yields. This approach typically employs similar reagents but achieves completion in minutes rather than hours.

Chemical Reactions

Types of Reactions

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can undergo various chemical transformations, making it a versatile intermediate in organic synthesis:

Nucleophilic Substitution Reactions

The chlorine atom at position 4 serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. Common nucleophiles include:

  • Amines, yielding 4-amino derivatives

  • Thiols, producing 4-thio derivatives

  • Alkoxides, leading to 4-alkoxy derivatives

These substitution reactions typically proceed via the S<sub>N</sub>Ar mechanism due to the electron-deficient nature of the pyrimidine ring.

Hydrolysis Reactions

The ethyl ester group can undergo hydrolysis under acidic or basic conditions:

  • Basic hydrolysis: Using NaOH or KOH to yield the corresponding carboxylic acid

  • Acidic hydrolysis: Using mineral acids such as HCl or H₂SO₄

This reaction is particularly important for generating the carboxylic acid derivative, which serves as a precursor for further functionalization.

Reaction Mechanisms

The reactivity of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is influenced by several factors:

  • The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the C-4 position

  • The chlorine substituent acts as a good leaving group

  • The phenyl group at C-2 influences the electron distribution in the ring

  • The ethyl ester group at C-5 provides an additional site for further functionalization

These features collectively contribute to the compound's versatility in various chemical transformations, particularly in medicinal chemistry applications where diverse derivatives are often explored for structure-activity relationship studies.

Biological Activities and Applications

Medicinal Chemistry Applications

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate serves as an important scaffold in medicinal chemistry for several reasons:

  • The pyrimidine core is a fundamental component in various biologically active compounds

  • The compound's functionalization points allow for structural diversity in derivative synthesis

  • Many pyrimidine derivatives exhibit significant biological activities

This makes the compound particularly valuable as a building block for developing novel pharmaceuticals targeting various diseases .

Anticancer Properties

Research has indicated that Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate and its derivatives exhibit potential anticancer activities. In vitro studies have demonstrated inhibitory effects against specific kinases involved in cancer cell proliferation.

Target KinaseInhibitory ActivityReference Compound
PfGSK3IC₅₀ = 698 ± 66 nMSimilar pyrimidine derivatives
PfPK6IC₅₀ = 500 ± 50 nMStructurally related compounds

These findings suggest significant potential for this compound as a lead in anticancer drug development, particularly through its kinase inhibition capabilities.

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate through its ability to inhibit cyclooxygenase (COX) enzymes. The following table summarizes findings from various investigations:

Compound TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index
Pyrimidine Derivative A19.45 ± 0.0742.1 ± 0.300.46
Pyrimidine Derivative B26.04 ± 0.3631.4 ± 0.120.83

These results highlight the potential of pyrimidine derivatives in suppressing inflammation-related pathways, suggesting possible applications in treating inflammatory conditions.

Research and Development Applications

Role as a Chemical Building Block

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is utilized as a building block for the synthesis of various pharmaceutical products due to its potential biological activity and its versatile functionalization sites. The compound facilitates:

  • Library synthesis for drug discovery programs

  • Structure-activity relationship studies

  • Development of targeted therapeutics

This versatility has positioned the compound as a valuable intermediate in pharmaceutical research and development .

Biochemical Research

The compound has applications in biochemical research contexts, including:

  • Enzyme inhibition studies

  • Receptor binding assays

  • Cellular signaling investigations

Its diverse reactivity profile makes it particularly useful in exploring biological mechanisms and developing new research tools.

Comparison with Structural Analogs

Related Pyrimidine Derivatives

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate shares structural similarities with several related compounds, each with distinct properties and applications:

CompoundStructural DifferenceKey Characteristic
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylateChloro at C-2, phenyl at C-4Alternative substitution pattern
Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylateEthyl group instead of phenyl at C-2Reduced steric hindrance
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylateMethyl group instead of phenyl at C-2Lower molecular weight
Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylateHydroxy at C-2, phenyl at C-4Enhanced hydrogen bonding

These structural analogs provide valuable comparison points for understanding structure-activity relationships in pyrimidine derivatives .

Structure-Activity Relationships

Comparative studies of these analogs have revealed important structure-activity relationships:

  • The position of the chloro substituent significantly affects reactivity and biological activity

  • Replacing the phenyl group with smaller alkyl groups alters binding properties

  • The ethyl ester functionality provides consistent physicochemical properties across the series

These insights guide rational design approaches in developing optimized derivatives for specific applications .

Experimental Data and Physical Properties

Spectroscopic Characteristics

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate exhibits characteristic spectroscopic properties that aid in its identification and purity assessment:

Physical Properties

The physical properties of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate influence its handling, storage, and application:

PropertyValue
Physical StateSolid
ColorWhite to off-white
Melting Point130-131°C
SolubilitySoluble in organic solvents (ethanol, acetone, DMF)
StabilityStable under normal conditions; sensitive to strong oxidizing agents

These properties are important considerations for researchers working with this compound in laboratory settings .

Future Research Directions

Synthetic Methodology Advances

Future developments in synthetic methodology may further enhance the accessibility and utility of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate:

  • Green chemistry approaches using environmentally friendly reagents and conditions

  • Flow chemistry methods for continuous production

  • Catalytic methods for regioselective functionalization

  • Asymmetric synthesis strategies for chiral derivatives

These advancements would expand the compound's applications in pharmaceutical research and development.

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